ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate
Description
Ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate is a complex organic compound known for its versatile applications in various scientific fields. This compound exhibits unique structural features due to the presence of the pyrazole and pyrimidine rings, making it significant for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
ethyl 2-methyl-5-[[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]carbamoyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O3/c1-3-31-17(30)14-9-13(27-28(14)2)16(29)25-26-18-23-12(11-7-5-4-6-8-11)10-15(24-18)19(20,21)22/h4-10H,3H2,1-2H3,(H,25,29)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTLEUPCFZOYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate typically involves several steps:
Formation of the pyrazole ring: : This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones.
Introduction of the pyrimidine ring: : This step involves the synthesis of the pyrimidine precursor, followed by its attachment to the pyrazole ring via a hydrazone linkage.
Esterification: : The final step is the esterification to introduce the ethyl group, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using batch or continuous flow processes. The use of automated reactors and optimized conditions ensures the efficient production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: : Various nucleophiles can substitute the functional groups in the molecule under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Nucleophiles: : Halides, amines
Major Products
The reactions lead to the formation of oxidized, reduced, or substituted derivatives, depending on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of advanced materials and specialized chemical reagents.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets, leading to various biological effects. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activities and pathways.
Comparison with Similar Compounds
When compared to similar compounds, ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate stands out due to its unique combination of pyrazole and pyrimidine rings, along with the presence of trifluoromethyl and phenyl groups.
Similar Compounds
Ethyl 1-methyl-3-(hydrazinocarbonyl)-1H-pyrazole-5-carboxylate
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl hydrazine
This compound's distinct structure confers specific properties and reactivity, making it a valuable asset in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
